2-amino-N-cyclopentylbenzenesulfonamide

Synthetic chemistry FAK/Pyk2 inhibitors Cyclocondensation

This 2-amino-N-cyclopentylbenzenesulfonamide (ortho isomer) is the required building block for constructing 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidine FAK/Pyk2 inhibitors via intramolecular cyclocondensation. Its ortho-NH₂ geometry uniquely enables ring closure; the 3-amino (CAS 436095-38-4) and 4-amino isomers fail this transformation. Procuring the authentic ortho isomer (≥95% purity) avoids co-eluting regioisomeric byproducts in final HPLC purification. The benchmark 97.8% Pd/C hydrogenation yield ensures efficient scale-up. Analytical QC methods for positional isomer discrimination are available.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 436095-45-3
Cat. No. B8801172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-cyclopentylbenzenesulfonamide
CAS436095-45-3
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESC1CCC(C1)NS(=O)(=O)C2=CC=CC=C2N
InChIInChI=1S/C11H16N2O2S/c12-10-7-3-4-8-11(10)16(14,15)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6,12H2
InChIKeyGFXIUBNXOUNPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-cyclopentylbenzenesulfonamide (CAS 436095-45-3): Procurement-Relevant Identity and Class Context


2-Amino-N-cyclopentylbenzenesulfonamide (CAS 436095-45-3) is a bifunctional aromatic sulfonamide building block bearing a primary aniline-type amino group at the ortho position and an N-cyclopentyl substituent on the sulfonamide nitrogen. With a molecular formula of C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g·mol⁻¹, it occupies a defined chemical space within the broader class of N-substituted benzenesulfonamide intermediates . The compound is specifically cited as a key synthetic precursor in the preparation of 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidine derivatives that function as FAK and/or Pyk2 kinase inhibitors, establishing its relevance to targeted oncology research programs [1]. Its reactivity profile is fundamentally governed by the ortho relationship between the NH₂ and SO₂NH-cyclopentyl groups, which enables intramolecular cyclocondensation pathways inaccessible to its meta- and para-substituted isomers.

Why 2-Amino-N-cyclopentylbenzenesulfonamide Cannot Be Replaced by Isomeric Aminobenzenesulfonamides in Synthetic Sequences


Positional isomerism in the aminobenzenesulfonamide series is not a trivial structural nuance; it determines whether a given intermediate can successfully undergo the intramolecular cyclization reactions required for constructing fused heterocyclic pharmacophores. The 2-amino (ortho) isomer presents the aniline nitrogen in spatial proximity to the sulfonamide group, enabling direct participation in ring-closing condensation steps to form pyrrolo[2,3]pyrimidine and related cores [1]. In contrast, the 3-amino isomer (CAS 436095-38-4) and the 4-amino isomer place the NH₂ group at geometries that preclude the same cyclization trajectories, forcing alternative and often lower-yielding synthetic routes . Furthermore, the cyclopentyl N-substituent imparts a calculated XLogP of approximately 2.0 and a topological polar surface area (TPSA) of 80.6 Ų, which differs from N-methyl or N-phenyl analogs and influences both solubility and downstream intermediate isolation [2]. For procurement in medicinal chemistry programs targeting FAK/Pyk2 or related kinase scaffolds, substitution with any non-ortho aminobenzenesulfonamide or N-alkyl variant without explicit re-validation of the entire synthetic route carries a high risk of either reaction failure or generation of regioisomeric impurities that are costly to separate.

Quantitative Differentiation Evidence: 2-Amino-N-cyclopentylbenzenesulfonamide vs. Closest Analogs


Ortho-Amino Substitution Enables Exclusive Cyclocondensation Reactivity Toward Pyrrolo[2,3]pyrimidine Cores

The 2-amino-N-cyclopentylbenzenesulfonamide is specifically utilized as the key intermediate for constructing the 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidine scaffold via intramolecular cyclization, a transformation that directly exploits the ortho relationship between the aniline NH₂ and the sulfonamide moiety [1]. The 3-amino isomer (CAS 436095-38-4, meta-substituted) and the 4-amino isomer cannot undergo the identical ring closure due to the geometric constraints imposed by the 1,3- or 1,4-disubstitution pattern of the benzene ring, which places the reactive amino group outside the reach of the intramolecular cyclization transition state geometry required for pyrrolo[2,3]pyrimidine formation . This constitutes a binary synthetic feasibility gate rather than a gradual difference in reactivity.

Synthetic chemistry FAK/Pyk2 inhibitors Cyclocondensation

Physicochemical Property Differentiation: Computed XLogP and Topological Polar Surface Area vs. N-Methyl Analog

The cyclopentyl N-substituent of the target compound contributes to a calculated XLogP of 2.0 and a topological polar surface area (TPSA) of 80.6 Ų, reflecting moderate lipophilicity suited for both organic-phase synthetic manipulations and potential passive membrane permeability in downstream bioactive molecules [1]. Replacing the N-cyclopentyl group with an N-methyl group (as in 2-amino-N-methylbenzenesulfonamide) would reduce XLogP by approximately 1.0–1.5 log units and decrease steric bulk around the sulfonamide, altering solubility profiles and potentially affecting the crystallization behavior of late-stage intermediates [2]. These property differences are quantifiable through in silico prediction and have direct implications for intermediate workup and purification efficiency.

Physicochemical profiling Lipophilicity Drug design

High-Yield Synthesis from Well-Characterized Nitro Precursor: 97.8% Reduction Yield

The synthesis of 2-amino-N-cyclopentylbenzenesulfonamide proceeds via palladium-catalyzed hydrogenation of N-cyclopentyl-2-nitrobenzenesulfonamide in methanol, affording the target amine in a reported yield of 97.8% (20 g isolated from 23 g nitro precursor, 85.2 mmol scale) . This near-quantitative reduction efficiency contrasts with the variable yields often observed when reducing nitrobenzenesulfonamides bearing electron-donating or sterically hindered substituents at other ring positions, where competing hydrogenolysis of the sulfonamide C–S bond can erode product purity [1]. The ortho-nitro to ortho-amino transformation in this specific substrate is notably clean, as evidenced by the ¹H NMR characterization after simple filtration and evaporation.

Process chemistry Intermediate synthesis Catalytic hydrogenation

Procurement-Driven Application Scenarios for 2-Amino-N-cyclopentylbenzenesulfonamide (CAS 436095-45-3)


Medicinal Chemistry: Synthesis of FAK/Pyk2 Kinase Inhibitor Libraries via Pyrrolo[2,3]pyrimidine Scaffold Assembly

The primary documented application of 2-amino-N-cyclopentylbenzenesulfonamide is as a building block for 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidine derivatives that inhibit Focal Adhesion Kinase (FAK) and Proline-Rich Tyrosine Kinase 2 (Pyk2) . The ortho-amino group participates directly in the cyclocondensation step that constructs the fused pyrimidine ring, and the N-cyclopentylsulfonamide moiety is retained in the final pharmacophore as a key determinant of kinase selectivity. Procurement of this intermediate in high purity (≥95%) is essential for maintaining the integrity of the synthetic sequence, as even trace contamination by the meta- or para-amino isomers can generate regioisomeric byproducts that co-elute during final HPLC purification. This scenario is directly supported by the evidence that the compound is the required ortho isomer for this specific cyclization pathway, whereas the 3-amino isomer (CAS 436095-38-4) is structurally incapable of participating in the same transformation .

Chemical Process Development: Scalable Hydrogenation Intermediate with Validated High Yield

The 97.8% yield reported for the Pd/C-catalyzed reduction of N-cyclopentyl-2-nitrobenzenesulfonamide to the target amino compound provides a benchmark for process chemists scaling this transformation . The substrate is prepared from 2-nitrobenzenesulfonyl chloride and cyclopentylamine in a preceding step, and the overall two-step sequence from commercially available starting materials is well-characterized. For procurement planning, this high reduction efficiency means that a given quantity of the nitro precursor converts nearly quantitatively to the desired amine, minimizing both material waste and the need for intermediate re-processing. The experimentally determined ¹H NMR data (400 MHz) are available to confirm product identity and purity upon receipt .

Regiochemical Reference Standard for Analytical Method Development in Sulfonamide Isomer Resolution

Given the documented existence of at least one positional isomer (3-amino-N-cyclopentylbenzenesulfonamide, CAS 436095-38-4) , the 2-amino isomer serves a dual role as both a synthetic intermediate and an analytical reference standard for method development aimed at resolving sulfonamide regioisomers. The computed property differences between ortho, meta, and para isomers—while subtle in molecular weight—can manifest in differential retention times on reversed-phase HPLC columns due to variations in dipole moment and hydrogen-bonding capacity. Procuring the authentic 2-amino isomer with certified purity and regiochemical identity enables analytical chemists to establish robust QC methods that discriminate against the incorrect isomer in incoming intermediate lots. This application is derived from the class-level evidence that positional isomerism in aminobenzenesulfonamides produces physically separable compounds that must be chromatographically distinguished for quality assurance.

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